

An In-depth Technical Guide to Gluconapoleiferin: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gluconapoleiferin*

Cat. No.: *B217463*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gluconapoleiferin is a naturally occurring glucosinolate found in cruciferous vegetables, particularly those of the Brassica genus, such as rapeseed (*Brassica napus*) and various turnips (*Brassica rapa*).^[1] Like other glucosinolates, **gluconapoleiferin** itself possesses limited biological activity. However, upon enzymatic hydrolysis by myrosinase, it yields bioactive compounds, primarily isothiocyanates, which are of significant interest to the scientific and pharmaceutical communities. This technical guide provides a comprehensive overview of the chemical structure and properties of **gluconapoleiferin**, details established experimental protocols for its analysis, and explores its known and potential biological activities and associated signaling pathways.

Chemical Structure and Properties

Gluconapoleiferin, with the chemical formula $C_{12}H_{21}NO_{10}S_2$, is classified as a hydroxy-alkenylglucosinolate.^[2] Its structure consists of a β -D-thioglucofuranose group attached to a sulfonated oxime. The systematic IUPAC name for **gluconapoleiferin** is [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-3-hydroxy-N-sulfooxyhex-5-enimidothioate.

Table 1: Chemical Identifiers and Computed Properties of **Gluconapoleiferin**

| Property | Value | Source |
|------------------------------|--|----------|
| Molecular Formula | C ₁₂ H ₂₁ NO ₁₀ S ₂ | PubChem |
| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-3-hydroxy-N-sulfooxyhex-5-enimidothioate | PubChem |
| InChI | InChI=1S/C12H21NO10S2/c1-2-3-6(15)4-8(13-23-25(19,20)21)24-12-11(18)10(17)9(16)7(5-14)22-12/h2,6-7,9-12,14-18H,1,3-5H2,(H,19,20,21)/b13-8+/t6?,7-,9-,10+,11-,12+/m1/s1 | PubChem |
| InChIKey | ZEGLQSKFSKZGRO-FYRHTRITSA-N | PubChem |
| SMILES | C=CCC(C/C(=N\OS(=O)(=O)O)/S[C@H]1--INVALID-LINK--CO)O)O">C@@HO)O | PubChem |
| Molecular Weight | 403.43 g/mol | PubChem |
| Monoisotopic Mass | 402.053411776 g/mol | PhytoHub |
| Water Solubility | 27.8 g/L | FooDB |
| logP | -1.7 | FooDB |
| pKa (Strongest Acidic) | -3.5 | FooDB |
| Hydrogen Bond Donor Count | 6 | FooDB |
| Hydrogen Bond Acceptor Count | 10 | FooDB |
| Rotatable Bond Count | 9 | FooDB |

Quantitative Data

The concentration of **gluconapoleiferin** can vary significantly depending on the plant species, cultivar, and environmental conditions. One study on rapeseeds reported a concentration of 2.06 $\mu\text{mol/g}$ in the raw seeds.

Table 2: Reported Concentrations of **Gluconapoleiferin** in Brassica Species

| Plant Species | Plant Part | Concentration ($\mu\text{mol/g}$ dry weight) | Reference |
|----------------|------------|---|-----------|
| Brassica napus | Raw Seeds | 2.06 | [2] |
| Brassica rapa | Leaves | Varies by variety | [1] |

Experimental Protocols

The analysis of **gluconapoleiferin** typically follows the general methodologies established for glucosinolate extraction, purification, and quantification.

Extraction and Purification of Glucosinolates

A widely used method for the extraction and purification of glucosinolates from plant material involves the following steps:

- **Sample Preparation:** Plant material is freeze-dried and ground to a fine powder to increase the surface area for extraction.
- **Extraction:** The powdered sample is extracted with a hot solvent mixture, typically 70% methanol, to simultaneously extract the glucosinolates and inactivate the myrosinase enzyme.[3]
- **Purification:** The crude extract is then loaded onto an anion-exchange column (e.g., DEAE-Sephadex).[4] The column is washed to remove interfering compounds.
- **Desulfation:** The bound glucosinolates are treated with a purified sulfatase solution to cleave the sulfate group, yielding desulfoglucosinolates.[3]

- Elution: The desulfoglucosinolates are eluted from the column with water.[3] The eluate can then be freeze-dried for storage or reconstituted for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

Desulfoglucosinolates are typically quantified using reverse-phase HPLC with UV detection.

- Column: A C18 column is commonly used.
- Mobile Phase: A gradient of water and acetonitrile is typically employed for separation.
- Detection: Detection is usually performed at 229 nm.
- Quantification: Due to the lack of a commercial standard for **gluconapoleiferin**, its semi-quantification is often achieved by using a commercially available standard of a structurally similar glucosinolate, such as glucobrassicinapin, and applying a response factor.

Structural Elucidation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

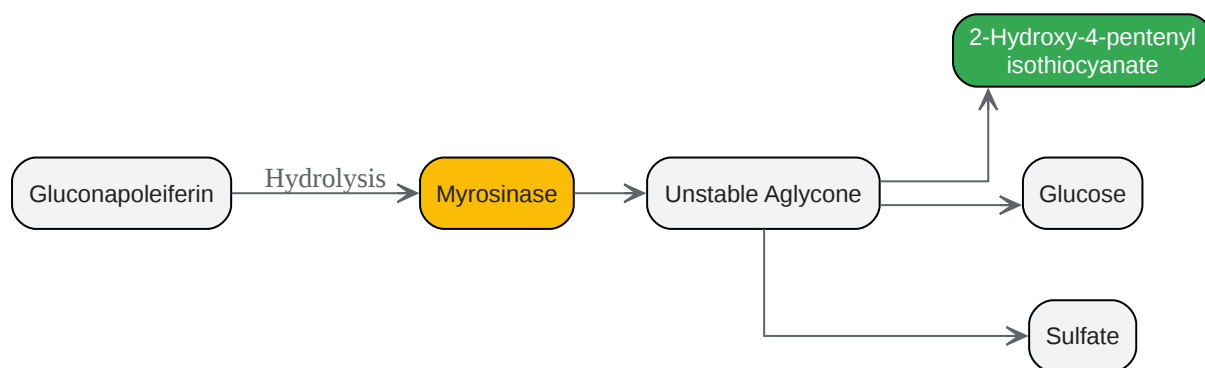
- LC-MS: Liquid chromatography coupled with mass spectrometry is a powerful tool for the identification of glucosinolates. Specific fragment ions in the mass spectrum can help to tentatively identify **gluconapoleiferin**.
- NMR: ^1H and ^{13}C NMR spectroscopy are used for the definitive structural elucidation of purified glucosinolates.

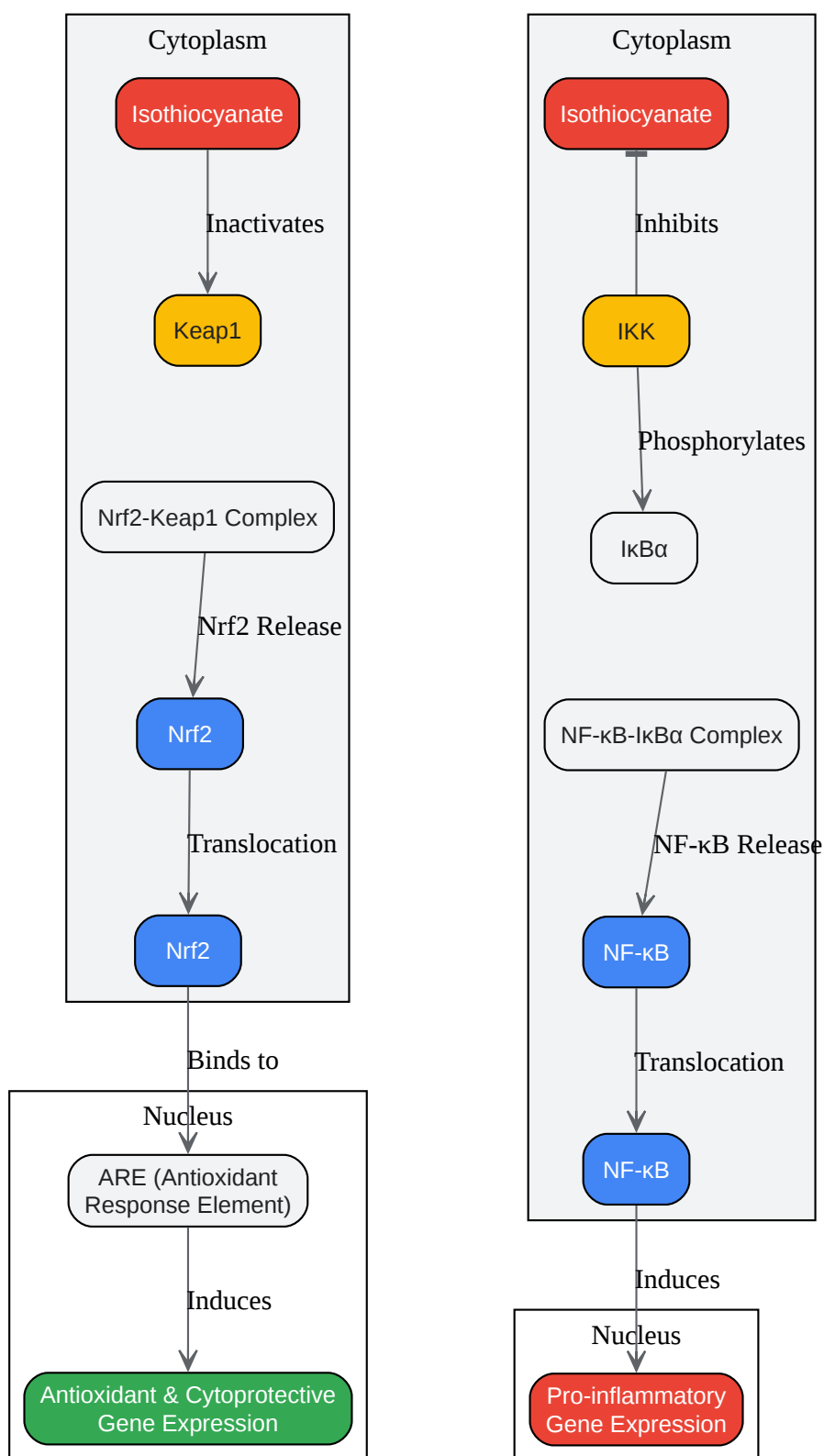
Biological Activity and Signaling Pathways

The biological activity of **gluconapoleiferin** is primarily attributed to its hydrolysis products, particularly the isothiocyanate 2-hydroxy-4-pentenyl isothiocyanate. While research on this specific isothiocyanate is limited, the general mechanisms of action for many isothiocyanates have been well-studied and are likely applicable. It is important to note that some studies suggest that the hydrolysis products of **gluconapoleiferin** may have goitrogenic effects in animals.[2]

Glucosinolate Hydrolysis and Isothiocyanate Formation

The enzymatic hydrolysis of **gluconapoleiferin** by myrosinase is the initial step in the formation of its bioactive derivatives. This process is a key defense mechanism in plants against herbivores and pathogens.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Potential of Glucosinolates and Their Hydrolysis Products as Inhibitors of Cytokine Storms - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Gluconapoleiferin: Chemical Structure, Properties, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b217463#gluconapoleiferin-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com